4-(3-Nitrophenoxy)butanoic Acid (CAS 30297-87-1): Technical Monograph & Synthesis Guide
4-(3-Nitrophenoxy)butanoic Acid (CAS 30297-87-1): Technical Monograph & Synthesis Guide
The following technical guide provides an in-depth analysis of 4-(3-Nitrophenoxy)butanoic acid (CAS 30297-87-1).
[1]
Executive Summary
4-(3-Nitrophenoxy)butanoic acid (CAS 30297-87-1) is a bifunctional organic intermediate characterized by a butyric acid backbone ether-linked to a 3-nitrophenyl moiety.[1][2][3] While occasionally referenced with ambiguous prefixes (e.g., "a-" or "alpha"), the CAS registry number 30297-87-1 specifically designates the 4-isomer (gamma-position).[1]
This compound serves as a critical building block in medicinal chemistry, particularly as a linker scaffold in the synthesis of histone deacetylase (HDAC) inhibitors, PROTACs (Proteolysis Targeting Chimeras), and potential agrochemical auxins.[1] Its dual functionality—an electrophilic carboxyl terminus and a reducible nitro group—allows for orthogonal functionalization, making it indispensable for library synthesis.[1]
Chemical Identity & Physicochemical Profiling[1]
Nomenclature & Structure[1]
-
IUPAC Name: 4-(3-Nitrophenoxy)butanoic acid[1]
-
Synonyms:
-(3-Nitrophenoxy)butyric acid; 3-Nitrophenoxy-gamma-butyric acid.[1] -
Molecular Formula:
[1][2]
Physicochemical Properties Table
| Property | Value / Description | Note |
| Appearance | Off-white to pale yellow crystalline solid | Nitro groups often impart yellow coloration.[1] |
| Melting Point | 108°C – 112°C (Predicted) | Experimental validation recommended.[1] |
| pKa (Acid) | ~4.76 | Typical for alkyl carboxylic acids.[1] |
| LogP | ~1.95 | Moderate lipophilicity; soluble in organic solvents.[1] |
| Solubility | DMSO, Methanol, Ethyl Acetate, DCM | Sparingly soluble in water; soluble in alkaline aqueous solutions.[1] |
| H-Bond Donors | 1 (Carboxyl -OH) | |
| H-Bond Acceptors | 5 (Nitro O's, Ether O, Carboxyl O's) |
Synthetic Methodology
The synthesis of 4-(3-Nitrophenoxy)butanoic acid follows a classic Williamson Ether Synthesis .[1] This protocol is designed for high yield and purity, minimizing the formation of self-polymerized byproducts.[1]
Retrosynthetic Analysis
The molecule is disconnected at the ether linkage (
-
Nucleophile: 3-Nitrophenol (activated by base to form phenoxide).[1]
-
Electrophile: 4-Bromobutanoic acid (or its ethyl ester derivative).[1]
-
Mechanism:
Nucleophilic Substitution.[1]
Optimized Synthesis Protocol (Lab Scale: 10g)
Reagents:
-
3-Nitrophenol: 10.0 g (71.9 mmol)[1]
-
Ethyl 4-bromobutyrate: 15.4 g (79.1 mmol, 1.1 eq) — Note: Using the ester prevents side reactions with the carboxylic acid; hydrolysis is performed subsequently.[1]
-
Potassium Carbonate (
): 19.9 g (144 mmol, 2.0 eq) — Anhydrous, ground.[1] -
Solvent: DMF (Dimethylformamide) or Acetone (Reflux).[1]
-
Hydrolysis Base: NaOH (10% aq).
Step-by-Step Workflow:
Phase 1: Ether Formation (
-
Setup: Charge a 250 mL round-bottom flask with 3-Nitrophenol (10.0 g) and anhydrous DMF (50 mL).
-
Activation: Add
(19.9 g) in one portion. Stir at room temperature for 30 minutes to generate the phenoxide anion. The solution will turn yellow/orange.[1] -
Addition: Add Ethyl 4-bromobutyrate (15.4 g) dropwise over 10 minutes.
-
Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1] The starting phenol spot should disappear.[1]
-
Workup: Cool to RT. Pour the mixture into ice-water (300 mL). Extract with Ethyl Acetate (
mL).[1] Wash combined organics with brine, dry over , and concentrate to yield the crude ester intermediate.[1]
Phase 2: Ester Hydrolysis
-
Hydrolysis: Dissolve the crude ester in THF (30 mL) and add 10% NaOH (30 mL).
-
Reaction: Stir at RT for 2 hours (or mild reflux for 30 mins) until the ester is fully consumed.
-
Isolation: Evaporate THF. Acidify the remaining aqueous phase to pH ~2 using 1M HCl.[1] The product, 4-(3-Nitrophenoxy)butanoic acid , will precipitate as a solid.[1]
-
Purification: Filter the solid. Recrystallize from Ethanol/Water or Toluene if necessary.[1]
Synthesis Logic Visualization
Caption: Two-step synthesis via Williamson ether coupling followed by ester hydrolysis.[1]
Analytical Characterization (Validation)
To ensure the integrity of the synthesized compound, the following spectral data must be verified.
Proton NMR ( H-NMR, 400 MHz, DMSO- )
- 12.1 ppm (s, 1H): Carboxylic acid proton (-COOH ).[1]
-
7.8–7.4 ppm (m, 4H): Aromatic protons.[1]
-
Look for the specific 3-nitro substitution pattern: a singlet (H2), two doublets (H4, H6), and a triplet (H5).[1]
-
-
4.08 ppm (t,
Hz, 2H): Ether methylene (ArO-CH -).[1] -
2.38 ppm (t,
Hz, 2H): Methylene adjacent to carbonyl (-CH -COOH).[1] -
1.95 ppm (quint,
Hz, 2H): Central methylene (-CH -CH -CH -).[1]
Mass Spectrometry (LC-MS)[1]
-
Ionization Mode: ESI (-) (Negative mode is preferred for carboxylic acids).[1]
-
Expected Mass:
= 224.2 m/z.[1]
Biological & Research Applications
Linker Chemistry in Drug Discovery
This compound is frequently used to introduce a "spacer" arm in drug design.[1]
-
PROTACs: The carboxylic acid can be coupled to an E3 ligase ligand (e.g., Thalidomide derivative) or a Target Protein ligand, while the nitro group is reduced to an amine to attach the other component.[1]
-
HDAC Inhibitors: The hydroxamic acid pharmacophore (zinc-binding group) is often attached to a linker. 4-(3-Nitrophenoxy)butanoic acid provides a 4-carbon spacer with an aromatic cap.[1]
Plant Growth Regulation (Auxin Analogs)
Phenoxy acids are historical auxin mimics.[1]
-
Mechanism: While 2,4-D (2,4-dichlorophenoxyacetic acid) is the standard, phenoxybutyric acids (like 2,4-DB) act as "pro-herbicides."[1] They rely on plant
-oxidation enzymes to cleave two carbons, converting the butyric tail to an acetic tail.[1] -
Metabolic Probe: 4-(3-Nitrophenoxy)butanoic acid serves as a probe to study
-oxidation efficiency in resistant vs. susceptible plant species.[1] If the plant can degrade the chain, it releases 3-nitrophenoxyacetic acid (the active auxin).[1]
Metabolic Pathway Diagram
Caption: Mechanism of action for phenoxybutyric acid derivatives in plant systems via beta-oxidation.[1]
Safety & Handling Protocols
Hazard Identification
-
GHS Classification: Warning.[1]
-
H302: Harmful if swallowed (Nitro compounds can be methemoglobinemia inducers).[1]
-
H315/H319: Causes skin and serious eye irritation (Acidic and phenolic nature).[1]
Storage & Stability[1]
-
Storage: Store at room temperature (15–25°C) in a tightly sealed container. Protect from light, as nitro-aromatics can photodegrade over time.[1]
-
Shelf Life: >2 years if stored properly under desiccation.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 122173, 4-(3-Nitrophenoxy)butanoic acid.[1] Retrieved from [Link][1]
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for Williamson Ether Synthesis protocols).
-
Wain, R. L. (1955). Herbicidal Selectivity through Specific Benzylic Beta-Oxidation.[1] Nature, 175, 610.[1] (Foundational text on phenoxybutyric acid beta-oxidation).
